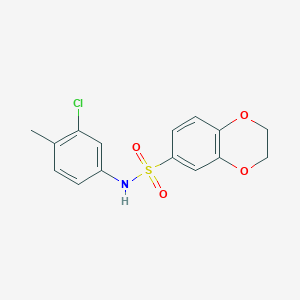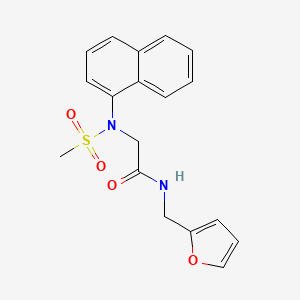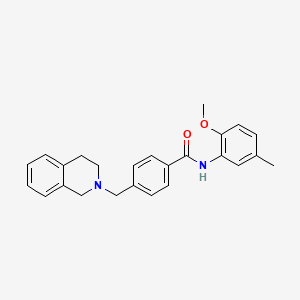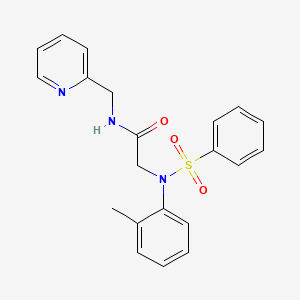
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
描述
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. AG-490 was first synthesized in 1995 and has since been extensively studied for its potential therapeutic applications.
作用机制
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a competitive inhibitor of the JAK family of tyrosine kinases, which are involved in the activation of the JAK/STAT signaling pathway. By inhibiting JAK activity, this compound prevents the phosphorylation and activation of STAT transcription factors, which are critical for the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, this compound has been shown to inhibit the expression of genes involved in cell cycle progression and cell survival, leading to growth arrest and apoptosis. In immune cells, this compound has been shown to modulate the production of cytokines and chemokines, which are involved in the regulation of immune responses.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its specificity for JAK kinases, which allows for the selective inhibition of JAK/STAT signaling without affecting other signaling pathways. However, this compound has also been shown to have off-target effects on other kinases, which can complicate data interpretation. Another limitation of using this compound is its relatively low potency, which can require higher concentrations for effective inhibition.
未来方向
There are several potential future directions for research involving N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of this compound. Another area of interest is the study of the role of JAK/STAT signaling in other biological processes, such as development, metabolism, and inflammation. Additionally, this compound could be used in combination with other inhibitors or chemotherapy agents to enhance their therapeutic efficacy.
科学研究应用
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in a wide range of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the growth and survival of cancer cells. In immunology, this compound has been used to study the role of JAK/STAT signaling in the regulation of immune responses. In neuroscience, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-2-3-11(8-13(10)16)17-22(18,19)12-4-5-14-15(9-12)21-7-6-20-14/h2-5,8-9,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLBKZLLBPAQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(2,5-dimethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3466636.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3466654.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B3466661.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3466667.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3466681.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3466689.png)

![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466700.png)
![4-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466704.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466713.png)

![4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3466728.png)

